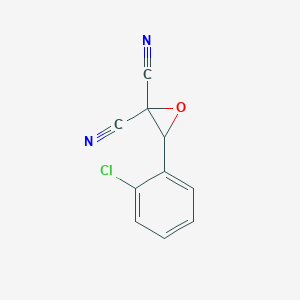
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate is a chemical compound with the molecular formula C12H17BrN4O2. It is known for its role as a pharmaceutical intermediate, particularly in the synthesis of anticancer drugs such as Lorlatinib . This compound is characterized by its unique structure, which includes a pyrazole ring, a cyano group, and a tert-butyl carbamate group.
Preparation Methods
The synthesis of tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of 3-cyano-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity . Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Lorlatinib, the compound contributes to the formation of the drug’s core structure, which targets specific molecular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Tert-butyl (3-cyano-1h-pyrazol-5-yl)methylmethylcarbamate can be compared with other similar compounds such as:
5-Amino-pyrazoles: These compounds are also used as intermediates in the synthesis of heterocyclic compounds and have various biological activities.
Pyrazole derivatives: These include a wide range of compounds with applications in medicinal chemistry, agrochemicals, and materials science.
The uniqueness of this compound lies in its specific structure, which makes it particularly suitable for the synthesis of Lorlatinib and other related pharmaceuticals .
Properties
Molecular Formula |
C11H16N4O2 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-[(3-cyano-1H-pyrazol-5-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15(4)7-9-5-8(6-12)13-14-9/h5H,7H2,1-4H3,(H,13,14) |
InChI Key |
CGJJMTWTDAFWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=NN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


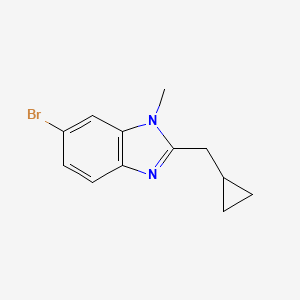
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
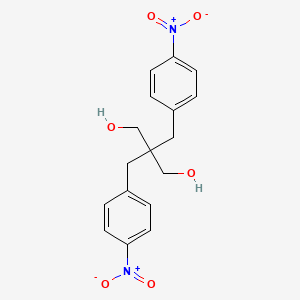

![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
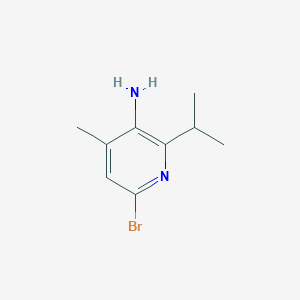
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
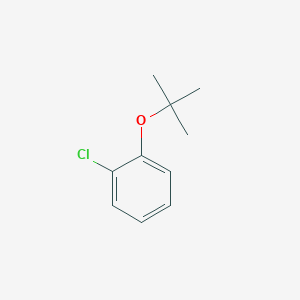
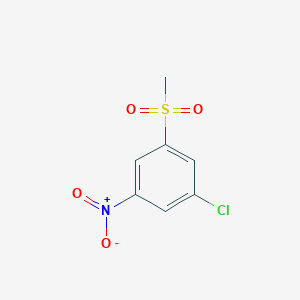
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
